Dibenzyl 4-(hydroxymethyl)phenyl phosphate

Description

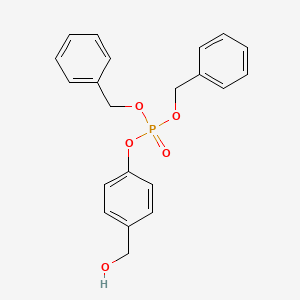

Dibenzyl 4-(hydroxymethyl)phenyl phosphate (CAS No. 342808-49-5; C₂₁H₂₁O₅P) is a phosphoric acid ester derivative featuring two benzyl groups and a hydroxymethyl-substituted phenyl moiety. Its structure includes a central phosphate group esterified with two benzyl groups and a para-hydroxymethylphenyl group, as confirmed by its SMILES notation: P(O)(OCc1ccc(cc1)CO)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 .

Properties

CAS No. |

342808-49-5 |

|---|---|

Molecular Formula |

C21H21O5P |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

dibenzyl [4-(hydroxymethyl)phenyl] phosphate |

InChI |

InChI=1S/C21H21O5P/c22-15-18-11-13-21(14-12-18)26-27(23,24-16-19-7-3-1-4-8-19)25-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2 |

InChI Key |

WWJDRUUJXGLRDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl 4-(hydroxymethyl)phenyl phosphate can be achieved through several methods. One common approach involves the reaction of 4-(hydroxymethyl)phenol with dibenzyl phosphite in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 4-(hydroxymethyl)phenyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphate esters.

Reduction: Reduction reactions can convert the phosphate ester group to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphate esters, while nucleophilic substitution can produce various substituted phenyl phosphates .

Scientific Research Applications

Biological Interactions

The biological activity of dibenzyl 4-(hydroxymethyl)phenyl phosphate is primarily linked to its interactions with enzymes and proteins. The phosphate ester group can form covalent bonds with active sites on enzymes, potentially leading to the inhibition or modulation of enzymatic activity. This interaction can influence various biochemical pathways, making it a candidate for further research in pharmacology and biochemistry.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, which may have implications for drug development targeting diseases where enzyme activity is dysregulated.

- Signal Transduction Studies : The compound may also be utilized to study signal transduction pathways influenced by phosphorylation processes, aiding in the understanding of cellular communication mechanisms.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing novel therapeutics. Its ability to interact with biological targets makes it a valuable tool in drug design.

- Prodrug Development : The compound's phosphate group allows it to be used in synthesizing phosphonate prodrugs, which can enhance the bioavailability of therapeutic agents. For instance, it can be modified to create nucleoside phosphonate prodrugs that are more effective against viral infections .

- Antiviral Research : Given its structural similarities to other biologically active phosphonates, research into its potential as an antiviral agent is ongoing, particularly in relation to diseases such as hepatitis B and HIV .

Industrial Applications

This compound is also explored for its industrial applications, particularly in materials science.

- Flame Retardants : The compound's properties make it suitable for use as a flame retardant in various materials, contributing to safety standards in manufacturing.

- Plasticizers : Its chemical structure allows it to function as a plasticizer in polymers, enhancing flexibility and durability while maintaining performance under heat.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated significant inhibition of enzyme activity at varying concentrations, suggesting its potential as a therapeutic agent for metabolic disorders .

Case Study 2: Prodrug Efficacy

In another study focused on antiviral applications, this compound was modified into a prodrug form. This modification led to improved oral bioavailability and systemic exposure compared to the parent compound, demonstrating its utility in developing effective antiviral therapies .

Mechanism of Action

The mechanism of action of dibenzyl 4-(hydroxymethyl)phenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate ester group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl Phosphate Esters

Diphenyl Phosphate (C₁₂H₁₁O₄P; CAS No. 838-85-7)

- Structure : Lacks the hydroxymethyl group, featuring two phenyl groups directly attached to the phosphate.

- Applications : Widely used as a flame retardant metabolite and plasticizer .

- Key Differences :

- Solubility : Diphenyl phosphate is less lipophilic due to the absence of benzyl groups, reducing its utility in prodrug design compared to dibenzyl derivatives .

- Metabolism : Rapidly hydrolyzed to phenyl phosphate in vivo, whereas dibenzyl 4-(hydroxymethyl)phenyl phosphate requires enzymatic debenzylation, prolonging its systemic exposure .

Dibenzyl Phosphate (C₁₄H₁₅O₄P; CAS No. 1623-08-1)

- Structure : Contains two benzyl groups but lacks the hydroxymethylphenyl moiety.

- Applications: Used as a metabolite biomarker for organophosphate flame retardants .

- Key Differences :

Triazine-Linked Phosphates

4-[4-Amino-6-(4-dibenzylphosphoryloxybenzylamino)-1,3,5-triazin-2-ylamino]phenyl dibenzyl phosphate (14)

- Structure: Integrates a triazine core with dibenzyl phosphate and benzylamino groups .

- Applications: Intermediate for anticancer agents; converted to water-soluble derivatives via hydrogenolysis .

- Key Differences :

Hydroxymethyl-Substituted Derivatives

4-(Hydroxymethyl)phenyl Radical

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Dibenzyl 4-(hydroxymethyl)phenyl phosphate is an organophosphorus compound that has garnered attention due to its potential biological activity, particularly in enzyme interactions and modulation of biochemical pathways. This article explores the compound's synthesis, biological mechanisms, and its implications in pharmacology and biochemistry.

Chemical Structure and Properties

This compound has the molecular formula C_{22}H_{25}O_4P and a molecular weight of approximately 384.4 g/mol. Its structure features a phosphate ester group bonded to a phenolic compound, with a hydroxymethyl group enhancing its reactivity. This unique configuration is significant for its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C_{22}H_{25}O_4P |

| Molecular Weight | 384.4 g/mol |

| Functional Groups | Phosphate ester, hydroxymethyl group |

The biological activity of this compound is primarily linked to its ability to interact with enzymes and proteins. The phosphate ester can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzymatic activity. This interaction can significantly influence various biochemical pathways, making it a candidate for further research in pharmacology.

Enzyme Interaction

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and preventing normal enzymatic function.

- Modulation of Pathways : By altering enzyme activity, this compound can influence metabolic pathways, potentially leading to therapeutic effects.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Research indicates that this compound exhibits promising activity against various biological targets.

Case Studies

- Antiproliferative Effects : Similar compounds with hydroxymethyl substitutions have shown antiproliferative effects in mammalian cells. For instance, derivatives of benzopsoralens demonstrated significant inhibition of topoisomerase II, which is crucial for DNA replication and repair .

- Enzyme Targeting : Studies have highlighted the selective inhibition of bacterial enzymes such as 1-deoxy-d-xylulose 5-phosphate synthase (DXPS), suggesting that this compound may also exhibit antibacterial properties .

- Cytotoxicity Assessments : Research has demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines (e.g., MCF-7, PC-3). The IC50 values for these compounds indicate their effectiveness in reducing cell viability at specific concentrations .

Potential Applications

This compound holds potential for various applications:

- Medicinal Chemistry : Its ability to modulate enzyme activity suggests applications in drug design, particularly for targeting diseases characterized by dysregulated enzyme functions.

- Biochemical Tools : The compound's reactivity may be leveraged as a biochemical tool for studying enzyme mechanisms and cellular processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Dibenzyl 4-(hydroxymethyl)phenyl phosphate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves phosphorylation of phenolic intermediates using dibenzyl hydrogen phosphite. For example, curcumin derivatives were synthesized via reaction with dibenzyl phosphate in anhydrous ethyl acetate under inert (N₂) conditions at −25°C, using DIPEA as a base and DMAP as a catalyst. Optimization includes controlling temperature to prevent side reactions and using stoichiometric excess of phosphorylating agents (2.44 mmol dibenzyl phosphate per 0.81 mmol substrate) to drive the reaction . Purification often involves reduced-pressure solvent evaporation, followed by recrystallization or column chromatography.

Q. How can researchers ensure safe handling and waste disposal during synthesis?

- Methodological Answer : Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Reactions generating toxic intermediates (e.g., epoxide ring-opening products) should be conducted in fume hoods or gloveboxes. Waste containing phosphate esters must be segregated and treated by licensed hazardous waste facilities to prevent environmental contamination, as improper disposal risks aquatic toxicity .

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and isotope dilution tandem mass spectrometry are critical for confirming molecular weight and purity. For example, HRMS (ESI) with sodium adducts ([M + Na]⁺) can achieve precision up to 0.0004 Da . Infrared (IR) spectroscopy identifies functional groups, such as P=O stretches at ~1298 cm⁻¹ and carbonyl groups at ~1758 cm⁻¹. Nuclear magnetic resonance (NMR) (e.g., ¹H and ¹³C) resolves benzyl and hydroxymethyl proton environments .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be resolved?

- Methodological Answer : Contradictions often arise from differences in reagent purity, solvent selection, or catalytic systems. For instance, DMAP concentration variations (e.g., 0.16 mmol vs. 0.2 mmol) can alter reaction kinetics. Systematic Design of Experiments (DoE) can isolate variables. Use LC-MS to monitor intermediate stability and quantify byproducts like unreacted phenol or hydrolyzed phosphate esters .

Q. What strategies improve the stability of this compound in biological assays?

- Methodological Answer : Phosphate ester hydrolysis is a major stability challenge. Buffering agents (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) mitigate degradation in aqueous media. Lyophilization or storage in anhydrous solvents (e.g., acetonitrile) at −20°C extends shelf life. For in vitro studies, enzymatic inhibitors (e.g., phosphatase inhibitors) can preserve compound integrity .

Q. How can metabolites or degradation products be tracked in exposure studies?

- Methodological Answer : Enzymatic deconjugation (e.g., β-glucuronidase treatment) followed by solid-phase extraction (SPE) isolates urinary metabolites like diphenyl phosphate (DPHP) or 4-hydroxyphenyl derivatives. Quantification via HPLC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-DPHP) achieves detection limits of 0.05–0.5 ng/mL .

Q. What computational tools assist in predicting the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding to enzymes like tubulin, leveraging crystallographic data from related phosphate esters. QSAR models predict cytotoxicity based on substituent effects (e.g., methoxy vs. hydroxymethyl groups). PubChem and ChemSpider databases provide physicochemical properties for in silico ADME profiling .

Methodological Challenges and Solutions

Q. How can researchers address low yields in dibenzyl phosphate deprotection steps?

- Methodological Answer : Transitioning from benzyl to methyl or tert-butyl protecting groups reduces steric hindrance during deprotection. Catalytic hydrogenation (H₂/Pd-C) under mild pressure (1–3 atm) selectively cleaves benzyl groups without disrupting hydroxymethyl moieties. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What protocols validate the compound’s purity for pharmacological testing?

- Methodological Answer : Pharmacopeial standards (e.g., USP) require ≥95% purity. Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Buffer systems (methanol/sodium acetate, 65:35 v/v) resolve impurities. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) detects residual catalysts (e.g., Pd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.